4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of analogs were synthesized leading to the discovery of 6-{2-[4-(4 methyl piperazin-1-yl)-phenyl]-5-pyridin-4-yl-3H-imidazol-4-yl}-2,4-dihydro-indeno [1,2-c] pyrazole . Another example is the synthesis of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic Acid .Scientific Research Applications
DNA Binding and Fluorescent Staining
One of the primary applications of 4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde derivatives is their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding characteristic makes them valuable in biological research for staining DNA and analyzing cell components. For example, Hoechst 33258, a closely related compound, is widely used as a fluorescent DNA stain due to its ability to penetrate cells easily and bind selectively to DNA. This property is utilized in plant cell biology for chromosome and nuclear staining, as well as in the analysis of nuclear DNA content values via flow cytometry. Furthermore, Hoechst derivatives are used as radioprotectors and topoisomerase inhibitors, showcasing their versatility in scientific research applications (Issar & Kakkar, 2013).
Pharmacological Applications
The structural framework of 4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde is also significant in pharmacology, where derivatives are explored for therapeutic uses. For instance, lurasidone, a benzisothiazole second-generation antipsychotic drug, incorporates a similar piperazine moiety. Lurasidone is noted for its efficacy in the short-term treatment of schizophrenia and acute bipolar depression, with a low risk of inducing weight gain, metabolic, or cardiac abnormalities. Its pharmacological profile demonstrates the therapeutic potential of compounds containing the piperazine ring structure, such as 4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde (Pompili et al., 2018).
Properties
IUPAC Name |
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17/h2-3,8,10,17H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGCVVRIRVIRDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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